molecular formula C22H15NO B14114529 10-(Naphthalen-1-yl)-10H-phenoxazine

10-(Naphthalen-1-yl)-10H-phenoxazine

Cat. No.: B14114529
M. Wt: 309.4 g/mol
InChI Key: WXBQPLNOHBEVJJ-UHFFFAOYSA-N
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Description

10-(Naphthalen-1-yl)-10H-phenoxazine is an organic compound that belongs to the phenoxazine family. Phenoxazines are known for their unique structural properties, which include a tricyclic system composed of two benzene rings fused to a central nitrogen-containing heterocycle. The naphthalene moiety attached to the phenoxazine core enhances its chemical and physical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Naphthalen-1-yl)-10H-phenoxazine typically involves the condensation of naphthalen-1-amine with phenoxazine under specific reaction conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

10-(Naphthalen-1-yl)-10H-phenoxazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where reagents like bromine (Br2) or nitric acid (HNO3) can introduce halogen or nitro groups, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or nitric acid (HNO3) in sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced phenoxazine derivatives.

    Substitution: Halogenated or nitrated phenoxazine derivatives.

Scientific Research Applications

10-(Naphthalen-1-yl)-10H-phenoxazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 10-(Naphthalen-1-yl)-10H-phenoxazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular membranes and proteins, leading to alterations in cell function and viability. The compound’s ability to generate reactive oxygen species (ROS) upon exposure to light can also contribute to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(Naphthalen-1-yl)-10H-phenoxazine stands out due to its unique combination of a naphthalene moiety and a phenoxazine core, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields highlight its significance.

Properties

Molecular Formula

C22H15NO

Molecular Weight

309.4 g/mol

IUPAC Name

10-naphthalen-1-ylphenoxazine

InChI

InChI=1S/C22H15NO/c1-2-10-17-16(8-1)9-7-13-18(17)23-19-11-3-5-14-21(19)24-22-15-6-4-12-20(22)23/h1-15H

InChI Key

WXBQPLNOHBEVJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C4=CC=CC=C4OC5=CC=CC=C53

Origin of Product

United States

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